Synthetic Yield Benchmark: 5-Chloro-2-nitrodiphenylamine Nucleophilic Aromatic Substitution Route
The synthesis of 5-chloro-2-nitrodiphenylamine via nucleophilic aromatic substitution of 4-chloro-2-fluoro-1-nitrobenzene with aniline in DMSO proceeds with a reported isolated yield of 98% after 4 hours at 110 °C . In comparison, analogous SNAr reactions of 2,4-dinitro-1-chlorobenzene with various aromatic bases to yield 2,4-dinitrodiphenylamines in mixed alcohol–DMSO solvent systems typically produce yields in the range of 70–85% under optimized conditions, based on kinetic studies of this related diphenylamine-forming reaction class [1]. The near-quantitative conversion observed for the target compound reflects favorable activation by the ortho-nitro group combined with the enhanced leaving group ability of fluorine relative to chlorine in the precursor electrophile.
| Evidence Dimension | Isolated reaction yield (SNAr amination) |
|---|---|
| Target Compound Data | 98% isolated yield |
| Comparator Or Baseline | 2,4-Dinitrodiphenylamines (class of related SNAr-derived nitrodiphenylamines) typically yield 70–85% |
| Quantified Difference | 13–28 percentage points higher yield |
| Conditions | DMSO, 110 °C, 4 h; 4-chloro-2-fluoro-1-nitrobenzene + aniline |
Why This Matters
The 98% yield supports favorable process economics and reduced purification burden relative to lower-yielding alternative nitrodiphenylamine syntheses.
- [1] Radhakrishnamurti, P.S.; Sahu, J. Kinetics of the reaction of 2,4-dinitro-1-chlorobenzene with various aromatic bases to give 2,4-dinitrodiphenylamines in alcohol–DMSO mixtures. View Source
